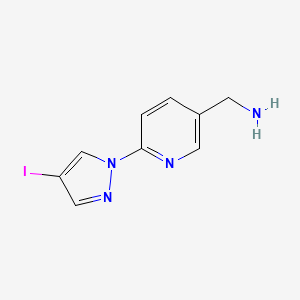
(6-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl)methanamine is a heterocyclic compound featuring a pyridine ring substituted with a pyrazole ring and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl)methanamine typically involves multi-step reactions starting from commercially available precursors One common route includes the iodination of a pyrazole derivative followed by coupling with a pyridine moiety
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(6-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the pyrazole or pyridine rings.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands for cross-coupling reactions.
Major Products
The major products depend on the specific reactions but can include various substituted derivatives of the original compound, such as different halogenated or alkylated versions.
Scientific Research Applications
Chemistry
In chemistry, (6-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents, particularly in oncology and infectious diseases.
Industry
In industry, the compound can be used in the development of advanced materials, such as organic semiconductors or catalysts. Its structural properties make it suitable for applications requiring specific electronic or catalytic characteristics.
Mechanism of Action
The mechanism of action of (6-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The iodine atom and the heterocyclic rings can interact with various molecular targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)methanamine
- (6-(4-Chloro-1H-pyrazol-1-yl)pyridin-3-yl)methanamine
- (6-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-yl)methanamine
Uniqueness
The uniqueness of (6-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl)methanamine lies in the presence of the iodine atom, which can significantly influence its reactivity and interaction with biological targets. Compared to its fluoro, chloro, and bromo analogs, the iodine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H9IN4 |
|---|---|
Molecular Weight |
300.10 g/mol |
IUPAC Name |
[6-(4-iodopyrazol-1-yl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C9H9IN4/c10-8-5-13-14(6-8)9-2-1-7(3-11)4-12-9/h1-2,4-6H,3,11H2 |
InChI Key |
BHUAKTFITLEDDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CN)N2C=C(C=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2S)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine;4-methylbenzenesulfonic acid](/img/structure/B12103357.png)
![2-[6-(2-Chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12103362.png)


![6-Benzyl-2-(pyridin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B12103386.png)
![3-Ethyl-5a,5b,8,8-tetramethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11a,11b,12,13,13a,13b-octadecahydrocyclopenta[a]chrysene](/img/structure/B12103387.png)


![(26-Amino-21,30-diethyl-12-ethynyl-5-hydroxy-6-methoxy-7-methyl-27-oxo-17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaen-22-yl) acetate](/img/structure/B12103407.png)
![2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol;dihydrochloride](/img/structure/B12103408.png)


![7-Oxo-1-aza-bicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12103422.png)

